molecular formula C15H20Cl3N3O2S B11991782 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide

2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide

Cat. No.: B11991782
M. Wt: 412.8 g/mol
InChI Key: UGHJRBACEPFLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide is a complex organic compound with the molecular formula C15H20Cl3N3O2S and a molecular weight of 412.769 g/mol This compound is known for its unique chemical structure, which includes multiple functional groups such as methoxy, chloro, and carbothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Amines or ethers.

Scientific Research Applications

2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H20Cl3N3O2S

Molecular Weight

412.8 g/mol

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C15H20Cl3N3O2S/c1-14(2,3)12(22)20-11(15(16,17)18)21-13(24)19-9-7-5-6-8-10(9)23-4/h5-8,11H,1-4H3,(H,20,22)(H2,19,21,24)

InChI Key

UGHJRBACEPFLIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC

Origin of Product

United States

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